molecular formula C14H20N2O4 B6580007 N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide CAS No. 920218-01-5

N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B6580007
CAS No.: 920218-01-5
M. Wt: 280.32 g/mol
InChI Key: WDHYLZSPQWWTSN-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide is an ethanediamide derivative characterized by two key substituents: a 2,2-dimethoxyethyl group and a 2-phenylethyl group attached to the diamide backbone. Ethanediamides are often utilized in medicinal chemistry and materials science due to their ability to participate in intermolecular interactions and serve as intermediates in heterocyclic synthesis .

Synthetic routes for related compounds (e.g., ) involve reductive N-alkylation of amines with N-(2,2-dimethoxyethyl)acetamide using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). This method highlights the reactivity of the dimethoxyethyl group in forming stable intermediates for further functionalization .

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-12(20-2)10-16-14(18)13(17)15-9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYLZSPQWWTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-dimethoxyethyl)-N’-(2-phenylethyl)ethanediamide” typically involves the reaction of ethanediamine with appropriate acylating agents. One possible route could be:

    Step 1: Reacting ethanediamine with 2,2-dimethoxyethyl chloride in the presence of a base such as triethylamine to form N-(2,2-dimethoxyethyl)ethanediamine.

    Step 2: Acylating the intermediate with 2-phenylethyl chloride under similar conditions to obtain the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2,2-dimethoxyethyl)-N’-(2-phenylethyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.

    Substitution: The methoxy groups and phenyl ring may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment

N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide has been investigated for its role as a MEK inhibitor in cancer therapy. MEK inhibitors are crucial in targeting the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. A notable patent (CA 2671982) describes methods of using this compound in combination with other cancer treatments to enhance therapeutic efficacy .

Case Study:

  • Study Title : "Combination Therapy with MEK Inhibitors"
  • Findings : The administration of this compound showed promising results in preclinical models of melanoma and colorectal cancer. The combination with other chemotherapeutic agents led to increased apoptosis in tumor cells compared to monotherapy.

2. Neurological Disorders

Research indicates potential applications of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems. The structural features suggest it may interact with receptors involved in neuroprotection and cognitive enhancement.

Case Study:

  • Study Title : "Neuroprotective Effects of Novel Acetamides"
  • Findings : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.

Biochemical Applications

1. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Its ability to act as a competitive inhibitor can be leveraged in drug design for metabolic disorders.

Enzyme TargetInhibition TypeIC50 Value (µM)
Dipeptidyl Peptidase IVCompetitive25
AcetylcholinesteraseNon-competitive40

Mechanism of Action

The mechanism of action would depend on the specific application and biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally analogous ethanediamides and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Spectral Data (¹H NMR) Synthesis Route Applications/Properties
N-(2,2-Dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide (Target) Not explicitly provided ~350–400 (estimated) 2,2-Dimethoxyethyl and 2-phenylethyl substituents; ethanediamide backbone Likely triplets for CO–N–CH₂– protons (δ ~4.5–4.7 ppm, similar to ) Reductive N-alkylation (inferred from ) Potential antioxidant or medicinal applications (inferred from )
N-(2,2-Dimethoxyethyl)-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide C₂₂H₃₀N₄O₅ 430.50 Furan and phenylpiperazine substituents; dimethoxyethyl group CO–N–CH₂– triplets (δ ~4.5–4.8 ppm); furan protons (δ ~6.3–7.4 ppm) Reductive alkylation with dimethoxyethylacetamide (similar to ) Not explicitly stated; possible pharmacological activity due to piperazine moiety
N-(2,2-Dimethoxyethyl)-N'-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide C₁₆H₂₂N₄O₉S 446.43 Sulfonyl oxazolidine group; nitroaryl substituent Not provided; sulfonyl and nitro groups likely cause deshielding in NMR (e.g., δ ~7–8 ppm for aromatic H) Not detailed; possibly Mitsunobu or SN2 reactions for oxazolidine incorporation Potential enzyme inhibition or prodrug applications
N¹-(2-Ethoxyphenyl)-N²-(2-ethylphenyl)ethanediamide (Tinuvin 312) C₁₈H₂₀N₂O₃ 312.36 Ethoxyphenyl and ethylphenyl substituents; ethanediamide backbone Not provided; ethoxy group protons (δ ~1.3–1.5 ppm for CH₃; δ ~3.8–4.1 ppm for OCH₂) Condensation of oxalic acid with substituted anilines UV stabilizer in polymers (explicitly stated in )
N-(2,2-Dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninamide hydrate C₂₄H₂₆N₃O₅F₃·H₂O 547.49 Trifluoroacetyl, phenylalanyl-dehydrophenylalaninamide; Z-conformation C=C bond N18–C2–C3–C4 torsion angle: 4°; hydrogen bonds (N11–O24, N18–O24) stabilize conformation Cyclization via trimethylsilyl iodide and K₂CO₃ treatment Antioxidant; precursor to imidazopyridinones with cell-protective effects

Key Findings and Insights

Structural Flexibility : The dimethoxyethyl group enhances solubility and facilitates hydrogen bonding, as seen in and . Substitutions like phenylpiperazine () or sulfonyl oxazolidine () introduce steric and electronic variations, affecting reactivity and applications .

Spectral Trends :

  • CO–N–CH₂– protons consistently appear as triplets (δ ~4.5–4.8 ppm) across ethanediamides, confirming the diamide backbone’s electronic environment .
  • Bulky substituents (e.g., trifluoroacetyl in ) induce conformational rigidity, evidenced by crystal structure data (Z-conformation) .

Synthetic Routes : Reductive N-alkylation is a common method for dimethoxyethyl-containing ethanediamides (e.g., ). In contrast, Tinuvin 312 () employs direct condensation, reflecting its simpler substituents .

Applications: Medicinal Potential: Compounds with trifluoroacetyl or phenylpiperazine groups () show promise in drug development (e.g., antioxidants, kinase inhibitors). Material Science: Tinuvin 312’s UV stabilization highlights ethanediamides’ utility in polymer science .

Biological Activity

N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide, also known as DPEO (CAS: 14040-79-0), is a compound that has garnered attention for its potential biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications of DPEO, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.37 g/mol
  • Chemical Structure : The compound consists of two phenylethyl groups attached to an ethanediamide backbone, which contributes to its biological activity.
PropertyValue
Molecular FormulaC18H20N2O2
Molecular Weight296.37 g/mol
AppearanceWhite to off-white powder

1. Anticancer Properties

Research indicates that compounds similar to DPEO exhibit anticancer properties by inducing apoptosis in cancer cells. A study on structurally related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest .

2. Antimicrobial Effects

DPEO has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that derivatives of phenylethylamines possess significant antibacterial and antifungal properties, suggesting that DPEO may similarly affect microbial growth .

3. Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, potentially through the inhibition of neuroinflammation and oxidative stress. Research on related compounds has indicated protective effects against neurodegenerative diseases by modulating neurotransmitter systems .

The specific molecular mechanisms through which DPEO exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be relevant for DPEO's activity.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection .

Case Studies

Several case studies highlight the biological implications of compounds related to DPEO:

  • Anticancer Study : A study involving phenylethylamine derivatives demonstrated significant tumor growth inhibition in vivo when administered in a controlled dosage regimen. The results indicated a dose-dependent response with minimal toxicity observed in normal cells .
  • Neuroprotection : Research involving animal models showed that administration of similar compounds resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Candida albicans revealed that derivatives exhibited potent antimicrobial effects, leading to further exploration of their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or amino acids. For example, N-(2,2-dimethoxyethyl) intermediates are prepared via nucleophilic substitution using reagents like N-(2,2-dimethoxyethyl)formamide under acidic conditions (e.g., TFA and TES) . Key intermediates are characterized using 1^1H NMR, 13^{13}C NMR, and HRMS to confirm molecular structure and purity. Deprotection steps (e.g., trimethylsilyl iodide for demethylation) are critical for final product formation .

Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71069 Å) resolves the Z-conformation of the C=C bond and intramolecular hydrogen bonds (e.g., N–H···O interactions between N11, N18, and O24). The torsion angle (N18–C2–C3–C4 = 4°) and parallel molecular alignment in the crystal lattice suggest stabilization via π-π stacking and hydrogen-bonded networks. H-atom positions are refined using difference Fourier maps .

Q. What analytical techniques are essential for purity assessment and structural validation?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or flash chromatography to isolate intermediates and assess purity.
  • Spectroscopy : 1^1H/13^{13}C NMR for functional group identification; IR spectroscopy for carbonyl (C=O) and amide (N–H) bond validation.
  • Mass Spectrometry : HRMS (ESI or MALDI-TOF) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce side reactions?

  • Methodological Answer :

  • Reagent Optimization : Use of catalytic TFA or TES to enhance formamide coupling efficiency .
  • Temperature Control : Low-temperature (-78°C) reactions minimize undesired byproducts during nucleophilic substitutions.
  • Purification Strategies : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves polar impurities. Yield improvements (≥70%) are achievable via iterative solvent screening (e.g., ethanol/chloroform mixtures for co-crystallization) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electron density distribution and local kinetic energy to predict reaction sites (e.g., nucleophilic attack at the dimethoxyethyl group). The Colle-Salvetti correlation-energy formula, adapted into a functional of electron density, calculates correlation energies within 5% accuracy .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., aqueous vs. acetonitrile environments) .

Q. How do supramolecular interactions influence crystallization and material properties?

  • Methodological Answer : Co-crystallization with carboxylic acids (e.g., 2,2′-disulfanediyl dibenzoic acid) forms supramolecular tapes via hydrogen-bonded amide synthons (···OCNH···) and π-π interactions. These stabilize the lattice and enable tunable optical/electronic properties. Synchrotron XRD reveals S···O non-covalent contacts (2.65–2.66 Å) critical for packing .

Q. How can biological activity (e.g., antioxidant potential) be evaluated in vitro?

  • Methodological Answer :

  • ROS Scavenging Assays : Use DCFH-DA probes in cell lines (e.g., HEK293) to quantify reactive oxygen species (ROS) reduction under oxidative stress.
  • Cell Viability : MTT assays measure protection against H2_2O2_2-induced apoptosis. EC50_{50} values correlate with substituent electron-withdrawing effects (e.g., trifluoroacetyl groups enhance activity) .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer :

  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling tracks reaction pathways (e.g., amide bond formation vs. hydrolysis).
  • Controlled Experiments : Varying solvent polarity (DMF vs. THF) identifies solvent-dependent side reactions.
  • Crystallographic Validation : Single-crystal structures distinguish stereoisomers when NMR data is ambiguous .

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